
1-(2,3-Dichlorophenyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorophenyl)-1,4-diazepane is a chemical compound belonging to the diazepane family It is characterized by the presence of a diazepane ring substituted with a 2,3-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)-1,4-diazepane can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes the use of protonic solvents for after-treatment and refining, resulting in a product with a purity of over 99.5% and a yield of more than 59.5% .
化学反应分析
Types of Reactions: 1-(2,3-Dichlorophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted diazepane compounds.
科学研究应用
1-(2,3-Dichlorophenyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 1-(2,3-Dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act on neurotransmitter receptors, influencing their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(2,3-Dichlorophenyl)piperazine: This compound is structurally similar and shares some chemical properties with 1-(2,3-Dichlorophenyl)-1,4-diazepane.
3,4-Dichlorophenylpiperazine: Another related compound with similar substitution patterns on the phenyl ring.
Uniqueness: this compound is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties compared to its piperazine analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15/h1,3-4,14H,2,5-8H2 |
InChI 键 |
RXVUMNWVTXKGCT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
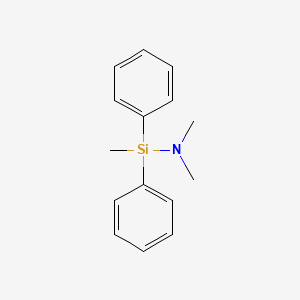
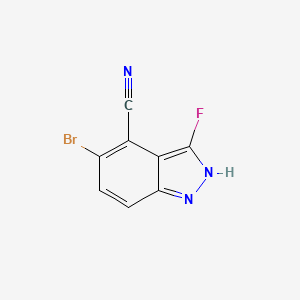

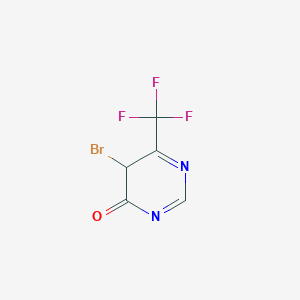
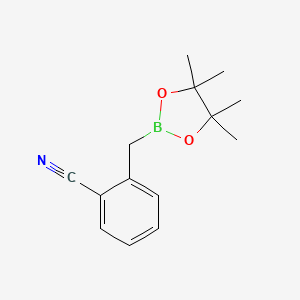


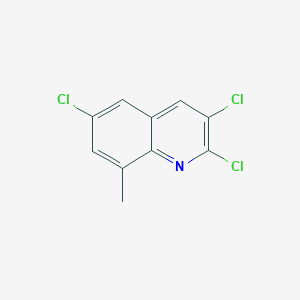

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
